molecular formula C29H42N8O4S B1447082 H-Phe-D-met-arg-phe-NH2 CAS No. 84313-43-9

H-Phe-D-met-arg-phe-NH2

Cat. No. B1447082
CAS RN: 84313-43-9
M. Wt: 598.8 g/mol
InChI Key: WCSPDMCSKYUFBX-XQUALCHDSA-N
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Description

“H-Phe-D-met-arg-phe-NH2” is a peptide compound . It is a molluscan neuropeptide isolated from the ganglia of Macrocallista nimbosa. This peptide seems to be involved in neuronal NO production in gastropoda .


Synthesis Analysis

The synthesis of “H-Phe-D-met-arg-phe-NH2” has been reported in several studies. For instance, it was synthesized and found to have the same HPLC retention times as the endogenous Phe-Met-Arg-Phe-NH2-immunoreactive peptides, thus confirming the assignment of phenylalaninamide to the COOH-terminal positions . Another study confirmed the structure of the native peptides and their methionyl sulfoxide derivative using fast-atom-bombardment and tandem mass spectrometry .


Molecular Structure Analysis

The molecular formula of “H-Phe-D-met-arg-phe-NH2” is C29H42N8O4S . The molecular weight is 598.8 g/mol . The compound contains a total of 85 bonds, including 43 non-H bonds, 17 multiple bonds, 18 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aliphatic), 3 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 1 sulfide .

Scientific Research Applications

Analytical Method Development

A capillary electrophoresis (CE) method was developed for the tetrapeptide H-Tyr-(D)Arg-Phe-Phe-NH2 and related substances, focusing on separation and validation parameters, demonstrating the potential of this peptide in analytical chemistry and quality control (Brunnkvist et al., 2004).

Structural and Stability Studies

Studies reveal significant insights into the strength of NH···S hydrogen bonds in methionine residues within peptides like H-Phe-D-met-arg-phe-NH2, showcasing their potential contribution to protein stability and structure (Biswal et al., 2012). Additionally, constrained analogues of H-Phe-Phe-NH2 were developed, focusing on stability, cell permeability, and substance P 1-7 binding site affinity, highlighting the therapeutic potential of H-Phe-D-met-arg-phe-NH2 derivatives (Fransson et al., 2013).

Pharmaceutical and Therapeutic Research

The chemical properties of H-Phe-D-met-arg-phe-NH2 and its derivatives have been leveraged in pharmaceutical research. For example, exploration and pharmacokinetic profiling of phenylalanine-based carbamates, which are analogues of H-Phe-Phe-NH2, were conducted to develop potential analgesics targeting the Substance P 1-7 binding site (Fransson et al., 2014).

Biochemical Insights

NMR analysis of Caenorhabditis elegans FLP-18 neuropeptides, which include the motif H-Phe-D-met-arg-phe-NH2, provided insights into NPR-1 activation, highlighting the peptide's relevance in understanding neuropeptide receptor interactions (Dossey et al., 2006).

properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPDMCSKYUFBX-XQUALCHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-D-met-arg-phe-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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